Thiophene, 2-(1-methylethyl)-

Description

Historical Context and Significance of Alkylthiophenes in Chemical Research

Alkylthiophenes, which are thiophene (B33073) rings substituted with one or more alkyl groups, have a rich history in chemical research. Their study is closely tied to the broader investigation of thiophene and its derivatives, which are important raw materials in the synthesis of pharmaceuticals, fragrances, and pesticides. researchgate.net The development of polythiophenes, polymers derived from thiophene, was a landmark achievement, recognized by the 2000 Nobel Prize in Chemistry for the discovery and development of conductive polymers. wikipedia.org This breakthrough highlighted the potential of thiophene-based materials in electronics.

Research into alkylthiophenes has been driven by the need to understand how the addition of alkyl chains influences the chemical and physical properties of the parent thiophene ring. These substitutions can affect the compound's reactivity, solubility, and electronic characteristics. researchgate.net For instance, the alkylation of thiophene is a key industrial process, though it can be a complex, multi-step, and expensive endeavor. researchgate.net The study of various alkylthiophenes, including those with isopropyl groups, has been crucial in advancing fields such as materials science and medicinal chemistry. researchgate.netsonar.ch

Structural and Electronic Characteristics of Thiophene, 2-(1-methylethyl)-

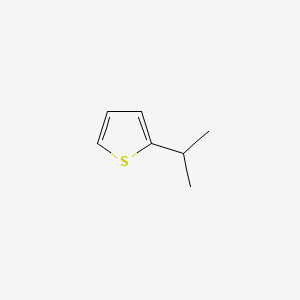

The defining feature of Thiophene, 2-(1-methylethyl)- is its molecular structure, which consists of a five-membered aromatic thiophene ring with an isopropyl group attached at the second carbon position. smolecule.com This branched alkyl substituent significantly influences its physical and chemical properties compared to simpler thiophenes like 2-methylthiophene (B1210033) or 3-methylthiophene. smolecule.com

The presence of the sulfur atom in the thiophene ring imparts specific electronic properties. The extended π-system of the conjugated ring is fundamental to the optical and electronic behavior of thiophene derivatives. wikipedia.org The isopropyl group, being an electron-donating group, can further modify the electron density of the thiophene ring, thereby influencing its reactivity in various chemical reactions.

Table 1: Physicochemical Properties of Thiophene, 2-(1-methylethyl)-

| Property | Value |

|---|---|

| Molecular Formula | C7H10S nih.gov |

| Molecular Weight | 126.22 g/mol nih.gov |

| Boiling Point | 153.00 to 154.00 °C @ 760.00 mm Hg thegoodscentscompany.comflavscents.com |

| Vapor Pressure | 4.237 mmHg @ 25.00 °C (estimated) thegoodscentscompany.comflavscents.com |

| Flash Point | 86.00 °F (30.10 °C) (estimated) thegoodscentscompany.comflavscents.com |

| Solubility | Soluble in alcohol; Water solubility: 153.6 mg/L @ 25 °C (estimated) thegoodscentscompany.comflavscents.com |

| logP (o/w) | 3.147 (estimated) thegoodscentscompany.com |

| Appearance | Colorless to pale yellow clear liquid (estimated) thegoodscentscompany.comflavscents.com |

This table is interactive. Users can sort and filter the data.

Overview of Major Research Trajectories for Thiophene, 2-(1-methylethyl)-

Research involving Thiophene, 2-(1-methylethyl)- has followed several key trajectories, primarily centered on its synthesis and reactivity.

One major area of investigation is its use as a building block in the synthesis of more complex molecules. sonar.ch For example, it has been used as a precursor in the synthesis of unsymmetrically substituted dithienylethene-containing 1,10-phenanthroline (B135089) ligands. sonar.ch These types of compounds are of interest for their potential applications in photochromic systems and photonic devices. sonar.ch

Another significant research direction is its involvement in alkylation and hydrogenolysis reactions. smolecule.com The alkylation of thiophene with propylene (B89431) to produce isopropylthiophene is a reaction of industrial relevance. researchgate.net Studies have explored the use of solid acid catalysts to facilitate this gas-phase alkylation, aiming for more efficient and cost-effective synthesis methods. researchgate.net Hydrogenolysis, the cleavage of chemical bonds by hydrogen, is another important reaction for thiophenes, finding application in various catalytic processes. smolecule.com

Defining the Academic Research Scope for Thiophene, 2-(1-methylethyl)-

The academic research scope for Thiophene, 2-(1-methylethyl)- is broad, encompassing fundamental studies of its chemical properties and its application as an intermediate in organic synthesis. Researchers are interested in understanding the mechanisms of reactions it undergoes, such as electrophilic substitution on the thiophene ring and reactions involving the isopropyl substituent.

A key focus is the development of novel synthetic methodologies. This includes improving existing methods for its synthesis, such as the alkylation of thiophene, and exploring new synthetic routes. smolecule.comresearchgate.net For instance, research has been conducted on microwave-assisted Gewald reactions for the synthesis of 2-aminothiophene derivatives, which could potentially be adapted for derivatives of 2-isopropylthiophene. clockss.org

Furthermore, the compound serves as a model for studying the influence of branched alkyl groups on the properties of thiophene-based materials. smolecule.com This knowledge is valuable for the design of new organic electronic materials, such as conductive polymers and components for photovoltaic devices, where the structure of the monomer unit is critical to the performance of the final material. smolecule.comwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10S/c1-6(2)7-4-3-5-8-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXBELRNKUFSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00193946 | |

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4095-22-1 | |

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004095221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00193946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Thiophene, 2 1 Methylethyl

Direct Alkylation Approaches to 2-Isopropylthiophene

Direct alkylation involves the introduction of an isopropyl group onto the thiophene (B33073) molecule in a single step. This is often achieved through electrophilic substitution reactions where the thiophene ring acts as a nucleophile.

Friedel-Crafts Alkylation and Related Catalytic Systems

The Friedel-Crafts alkylation is a classic and widely employed method for attaching alkyl groups to aromatic rings. pearson.comchemcess.com In the context of synthesizing 2-isopropylthiophene, this reaction involves treating thiophene with an isopropylating agent in the presence of a Lewis acid catalyst. masterorganicchemistry.com Thiophene exhibits significantly higher reactivity in Friedel-Crafts reactions compared to benzene (B151609), allowing for alkylation with various olefins like propene or alcohols such as isopropyl alcohol. chemcess.com

The reaction is an acid-catalyzed electrophilic substitution where an alkyl group replaces an aromatic hydrogen. chemcess.com A common Lewis acid catalyst is aluminum chloride (AlCl₃), which activates the alkylating agent (e.g., an alkyl halide) to form a carbocation or a carbocation-like species. masterorganicchemistry.com This electrophile is then attacked by the electron-rich thiophene ring. masterorganicchemistry.com When using isopropyl chloride, the Lewis acid helps weaken the C-Cl bond, facilitating the formation of a secondary carbocation that acts as the electrophile. masterorganicchemistry.com

However, traditional Friedel-Crafts alkylations are not without their limitations. They often require harsh conditions and can suffer from issues like polyalkylation, where multiple isopropyl groups are added to the thiophene ring. rsc.org

| Alkylating Agent | Catalyst | Conditions | Product(s) | Reference(s) |

| Propylene (B89431) | HBEA (solid acid) | Gas phase, 300 °C | 2-isopropylthiophene, 3-isopropylthiophene, diisopropylthiophenes | researchgate.net |

| Isopropyl alcohol | Acid catalyst | Liquid phase | 2-isopropylthiophene | chemcess.com |

| Isopropyl halide | Lewis Acid (e.g., AlCl₃, FeCl₃) | Liquid phase | 2-isopropylthiophene | masterorganicchemistry.com |

Regioselective Alkylation Strategies for Thiophene Ring

The thiophene ring has two distinct positions for monosubstitution, C2 and C5 (α-positions) and C3 and C4 (β-positions). Due to the electron-donating nature of the sulfur atom, electrophilic substitution is strongly favored at the α-positions. Consequently, the alkylation of thiophene typically yields the 2-alkylated product as the major isomer. wikipedia.org

While traditional Friedel-Crafts reactions provide a degree of regioselectivity for the 2-position, modern methods have been developed to enhance this control and operate under milder conditions. Copper-catalyzed direct C-H alkylation has emerged as an efficient process for the regioselective functionalization of heteroarenes, including thiophenes. rsc.org These reactions can utilize secondary alkyl bromides to introduce groups like isopropyl, primarily at the C-2 position, although the reaction can be more sluggish compared to other heterocycles like furans. rsc.org

Radical-based C-H functionalization presents another advanced strategy. researchgate.net These methods can offer high regioselectivity, and by tuning reaction parameters such as solvent and pH, it is sometimes possible to direct the alkylation to a specific desired position on complex π-deficient heteroarenes. researchgate.net

Multi-Step Synthetic Routes to Thiophene, 2-(1-methylethyl)-

Multi-step syntheses offer alternative pathways to 2-isopropylthiophene, often providing access to specific isomers or derivatives that are difficult to obtain through direct alkylation. These routes can be divided into those that construct the thiophene ring with the isopropyl group already in place and those that modify a pre-existing thiophene derivative.

Cyclization Reactions Incorporating Isopropyl Moieties

Several named reactions allow for the construction of the thiophene ring from acyclic precursors. By choosing starting materials that contain an isopropyl group, substituted thiophenes can be synthesized directly.

The Gewald aminothiophene synthesis is a prominent example. This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (like morpholine) to yield a 2-aminothiophene. derpharmachemica.com To synthesize a thiophene with an isopropyl group at the 5-position, isovaleraldehyde (B47997) can be used as the carbonyl component. For instance, the reaction of isovaleraldehyde, ethyl cyanoacetate (B8463686), and sulfur with a morpholine (B109124) catalyst yields ethyl 2-amino-5-isopropylthiophene-3-carboxylate. core.ac.uk Similarly, using methyl cyanoacetate under microwave conditions can produce 2-amino-5-isopropylthiophene-3-carboxylic acid methyl ester. clockss.org While these products are 2-aminothiophene derivatives, they demonstrate the principle of incorporating an isopropyl group during the ring-forming cyclization step.

| Reaction Name | Key Reagents | Product Type | Reference(s) |

| Gewald Synthesis | Isovaleraldehyde, Ethyl cyanoacetate, Sulfur, Morpholine | Ethyl 2-amino-5-isopropylthiophene-3-carboxylate | core.ac.uk |

| Gewald Synthesis | Isobutyraldehyde, Methyl cyanoacetate, Sulfur, Pyrrolidine (B122466) | 2-Amino-5-isopropylthiophene-3-carboxylic acid methyl ester | clockss.org |

| Hinsberg Synthesis | 1,2-dicarbonyl compound, Diethyl thiodiacetate | Thiophene diacid/diester | derpharmachemica.com |

Transformation of Precursor Thiophene Derivatives

An alternative strategy involves starting with a readily available thiophene derivative and chemically transforming a functional group into an isopropyl group. This approach often relies on the use of organometallic reagents.

A common method begins with the lithiation of thiophene. Reacting thiophene with an organolithium reagent like n-butyllithium selectively removes a proton from the C2 position to form 2-lithiothiophene. wikipedia.orgslideshare.net This highly reactive intermediate can then be treated with an appropriate electrophile, such as an isopropyl halide (e.g., 2-bromopropane), to furnish 2-isopropylthiophene. slideshare.net

Another powerful technique is the Grignard reaction . organicchemistrytutor.com 2-Bromothiophene can be converted into the corresponding Grignard reagent, 2-thienylmagnesium bromide, by reacting it with magnesium metal. orgsyn.orglibretexts.org This nucleophilic reagent can then be reacted with a ketone like acetone. The initial addition product, a tertiary alcohol, can subsequently be dehydrated and hydrogenated to yield 2-isopropylthiophene. More directly, reacting 2-thienylmagnesium bromide with an isopropylating agent could also be envisioned.

Transformations can also start from oxygenated thiophenes. For example, 2-acetylthiophene (B1664040) can be reacted with methylmagnesium bromide to form a tertiary alcohol, which can then be reduced to 2-isopropylthiophene. Alternatively, thiophene-2-carboxaldehyde can be converted to the target molecule through a sequence involving a Wittig reaction to introduce the appropriate carbon skeleton, followed by reduction. wikipedia.org

| Thiophene Precursor | Key Reagents | Intermediate | Key Transformation | Reference(s) |

| Thiophene | 1. n-Butyllithium 2. Isopropyl halide | 2-Lithiothiophene | Nucleophilic substitution | wikipedia.orgslideshare.net |

| 2-Bromothiophene | 1. Mg 2. Acetone 3. H₃O⁺ 4. Dehydration/Hydrogenation | 2-Thienylmagnesium bromide | Grignard reaction and subsequent reduction | orgsyn.orglibretexts.org |

| Thiophene-2-carboxaldehyde | 1. Wittig reagent 2. Reduction | Alkene | Wittig olefination and reduction | wikipedia.org |

Green Chemistry Principles in Thiophene, 2-(1-methylethyl)- Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpls.orgacs.org These principles can be applied to the synthesis of 2-isopropylthiophene to create more environmentally benign and efficient routes.

A key principle is maximizing atom economy , which involves designing syntheses where the maximum proportion of atoms from the reactants are incorporated into the final product. acs.org Direct C-H alkylation methods are inherently more atom-economical than multi-step routes that require protecting groups or pre-functionalization, as the latter often generate significant waste. rsc.orgacs.org

The use of catalysis over stoichiometric reagents is another cornerstone of green chemistry. acs.org Replacing stoichiometric Lewis acids like AlCl₃ in Friedel-Crafts reactions with recyclable solid acid catalysts, such as zeolites (e.g., HBEA), represents a significant green improvement. researchgate.netbeilstein-journals.org Similarly, the development of catalytic systems based on more benign metals, like copper, for direct alkylation offers an advantage over traditional methods. rsc.org

Minimizing the use of hazardous substances and auxiliary materials like solvents is also critical. wjpls.org The development of solvent-free reaction conditions or the use of greener solvents like water or ethanol (B145695) is preferred. wjpls.org Furthermore, energy-efficient methods, such as microwave-assisted synthesis, can accelerate reactions, often leading to higher yields and reduced byproduct formation, as seen in some Gewald reactions. clockss.org This approach aligns with the green chemistry goal of reducing energy requirements for chemical transformations. wjpls.org

Catalyst Development for Sustainable Production

The sustainable production of 2-isopropylthiophene is an area of active research, with a significant focus on catalyst development to improve efficiency and reduce environmental impact. Catalytic processes are fundamental in the chemical industry, contributing to over 90% of product manufacturing. core.ac.uk The primary goal is to optimize the economic viability of these processes by selecting appropriate catalysts and process conditions. core.ac.uk

A key advancement in this area is the gas-phase alkylation of thiophene with propylene using solid acid catalysts. Research into this method has identified HBEA zeolite as a promising catalyst. In one study, the reaction was carried out at 300 °C with a thiophene-to-propylene molar ratio of 1:3. beilstein-journals.org The use of a solid acid catalyst like HBEA is advantageous as it can be easily separated from the reaction products, simplifying purification and reducing waste. This heterogeneous catalysis approach is a cornerstone of green chemistry, moving away from traditional, often corrosive, and difficult-to-handle homogeneous catalysts. beilstein-journals.org The development of such robust catalysts is crucial for creating sustainable chemical production pathways. thieme-connect.demdpi.com

The data below, derived from studies on HBEA catalysts, illustrates the yield of 2-isopropylthiophene under specific reaction conditions. beilstein-journals.org

Interactive Data Table: Gas-Phase Alkylation of Thiophene with HBEA Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | HBEA | beilstein-journals.org |

| Temperature | 300 °C | beilstein-journals.org |

| Thiophene/Propylene Ratio | 1:3 (mol/mol) | beilstein-journals.org |

Note: Users can sort and filter the data based on the parameters.

Further catalyst development aims to enhance selectivity towards the desired 2-isomer over the 3-isomer and other by-products, thereby increasing atom economy and process efficiency. beilstein-journals.org The integration of active learning and computational tools into experimental workflows is also accelerating the discovery of novel multi-component catalysts with improved performance for specific transformations. nih.gov

Solvent-Free and Environmentally Benign Methodologies

In line with the principles of green chemistry, significant efforts have been made to develop solvent-free and environmentally benign synthetic routes. acs.orgd-nb.info These methods aim to eliminate the use of large quantities of volatile and often toxic organic solvents, which are a major source of industrial waste and environmental pollution. acs.orgresearchgate.net

One notable environmentally friendly approach applicable to thiophene synthesis is the Gewald reaction . This multicomponent reaction allows for the synthesis of highly functionalized 2-aminothiophenes from an α-methylene ketone or aldehyde, a cyano-ester, and elemental sulfur in the presence of a base. koreascience.krresearchgate.net For instance, Ethyl 2-amino-5-isopropylthiophene-3-carboxylate can be synthesized from isovaleraldehyde, ethyl cyanoacetate, and sulfur, with morpholine as the catalyst. koreascience.kr This reaction is considered eco-sustainable as it builds complex molecules in a single step with high atom economy. koreascience.kr

To further improve the green credentials of such syntheses, researchers have explored techniques like microwave-assisted synthesis and mechanochemistry .

Microwave-assisted synthesis has been shown to dramatically increase reaction rates and reduce by-product formation. researchgate.net An efficient microwave-assisted Gewald protocol for preparing 2-aminothiophene derivatives, including those with an isopropyl group, has been developed using pyrrolidine as a catalyst in minimal solvent, achieving high yields in short reaction times. researchgate.net

Mechanochemical methods , such as grinding or ball milling, conduct reactions in the solid state, completely eliminating the need for solvents. researchgate.netbeilstein-journals.org This technique is increasingly used for various organic syntheses, offering economic and environmental advantages through simplified procedures and high efficiency. acs.orgbeilstein-journals.org

The following table summarizes these environmentally benign approaches.

Interactive Data Table: Green Synthetic Approaches for Thiophene Derivatives

| Method | Key Features | Compound Type | Reference |

|---|---|---|---|

| Gewald Reaction | Multicomponent, high atom economy | 2-Amino-5-isopropylthiophene derivatives | koreascience.kr, researchgate.net |

| Microwave-Assisted | Rapid, high yields, reduced by-products | 2-Aminothiophene derivatives | researchgate.net |

Note: Users can sort and filter the data based on the synthetic method.

These strategies represent a shift towards safer, more sustainable chemical manufacturing processes, reducing waste and reliance on hazardous materials.

Stereochemical Considerations in Thiophene, 2-(1-methylethyl)- Synthesis (if applicable to chiral derivatives)

The parent molecule, Thiophene, 2-(1-methylethyl)-, is achiral as it does not possess a stereogenic center or any other element of chirality. Therefore, its direct synthesis does not involve stereochemical control.

However, stereochemical considerations become highly relevant during the synthesis of its chiral derivatives . Chirality can be introduced by modifying the molecule to create one or more stereocenters. For example, a reaction at the carbon atom of the isopropyl group attached to the thiophene ring could create a chiral center. Similarly, introducing different substituents at the 3- and 5-positions of the thiophene ring can lead to chirality in more complex structures.

The asymmetric synthesis of chiral molecules is a critical field, as the biological activity of enantiomers can differ significantly. researchgate.net Several strategies can be employed for the stereoselective synthesis of chiral thiophene derivatives:

Use of Chiral Auxiliaries : A chiral auxiliary is a temporary chiral group that is attached to the achiral starting material to guide the stereochemical outcome of a subsequent reaction. koreascience.kr After the desired stereocenter is created, the auxiliary is removed. For instance, chiral sulfoxides, which can be derived from thiophenes, have been used as effective chiral auxiliaries in various asymmetric syntheses.

Chiral Catalysis : This approach uses a small amount of a chiral catalyst to induce enantioselectivity in a reaction. This is often a more efficient and atom-economical method than using stoichiometric chiral auxiliaries. researchgate.net For example, the asymmetric oxidation of prochiral sulfides to chiral sulfoxides can be achieved with high enantioselectivity using chiral vanadium or titanium complexes as catalysts. Similarly, chiral nickel(II) complexes have proven to be powerful tools for the asymmetric synthesis of non-canonical amino acids, a strategy that could be adapted for creating chiral thiophene-containing amino acids.

While specific examples detailing the asymmetric synthesis of a chiral derivative of 2-isopropylthiophene are not prominent in the literature, the established principles of asymmetric synthesis for other thiophene-based compounds provide a clear roadmap for how such syntheses would be approached. researchgate.net

Reactivity and Reaction Mechanisms of Thiophene, 2 1 Methylethyl

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is highly activated towards electrophilic aromatic substitution, reacting much faster than benzene (B151609). st-andrews.ac.uk The presence of the electron-donating isopropyl group at the 2-position further enhances this reactivity and directs incoming electrophiles primarily to the 5-position (ortho to the sulfur and para to the isopropyl group) and to a lesser extent, the 3-position. chemistrytalk.orgquora.com This is due to the stabilization of the cationic intermediate (the sigma complex) by both the sulfur atom and the alkyl group. quora.com

Halogenation and Nitration of Thiophene, 2-(1-methylethyl)-

Halogenation: The halogenation of thiophenes is significantly faster than that of benzene. st-andrews.ac.uk For 2-isopropylthiophene, electrophilic halogenation, such as bromination or chlorination, is expected to occur predominantly at the 5-position. The reaction proceeds through the attack of the electron-rich thiophene ring on the halogen, forming a bridged halonium ion intermediate, which is then opened by the halide anion to yield the substituted product. libretexts.org

Nitration: The nitration of thiophenes requires milder conditions than benzene to avoid degradation of the substrate. stackexchange.com For 2-isopropylthiophene, nitration is less selective than other electrophilic substitutions. dss.go.th While the major product is typically the 5-nitro derivative, the formation of the 3-nitro isomer can also occur. dss.go.th The reaction often employs nitrating agents like nitric acid in acetic anhydride (B1165640) or copper nitrate (B79036) to achieve controlled substitution. stackexchange.com In some cases, nitrodeisopropylation, where the isopropyl group is replaced by a nitro group, can be a competing reaction, particularly under strong acidic conditions. rsc.org

| Reaction | Reagents | Major Product | Minor Product(s) | Key Observations |

|---|---|---|---|---|

| Halogenation (e.g., Bromination) | Br₂, often in a non-polar solvent | 2-Bromo-5-isopropylthiophene | 3-Bromo-2-isopropylthiophene | High regioselectivity for the 5-position is expected due to the directing effects of the sulfur and isopropyl groups. |

| Nitration | HNO₃/Acetic Anhydride or Copper Nitrate | 2-Isopropyl-5-nitrothiophene | 2-Isopropyl-3-nitrothiophene, Nitrodeisopropylation products | Requires mild conditions to prevent ring degradation. stackexchange.com Lower regioselectivity compared to halogenation. dss.go.th |

Acylation and Formylation Pathways

Acylation: Friedel-Crafts acylation of 2-isopropylthiophene with acyl chlorides or acid anhydrides in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst proceeds to introduce an acyl group onto the thiophene ring. google.comgoogle.comsavemyexams.com The reaction is highly regioselective, with the acyl group predominantly adding to the 5-position. google.comgoogle.com This reaction is a key method for synthesizing various acylthiophene derivatives.

Formylation: The introduction of a formyl group (an aldehyde) onto the thiophene ring can be achieved through several methods, including the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide) or the Duff reaction (using hexamine). gla.ac.ukwikipedia.org For 2-isopropylthiophene, formylation is also expected to occur primarily at the 5-position, yielding 5-isopropylthiophene-2-carbaldehyde.

| Reaction | Typical Reagents | Expected Major Product | Significance |

|---|---|---|---|

| Acylation | Acyl chloride/AlCl₃ or Acid anhydride/Solid acid catalyst | 2-Acyl-5-isopropylthiophene | Provides a route to ketones derived from 2-isopropylthiophene. google.comgoogle.com |

| Formylation | POCl₃/DMF (Vilsmeier-Haack) or Hexamine (Duff) | 5-Isopropylthiophene-2-carbaldehyde | Introduces a reactive aldehyde group for further synthetic transformations. gla.ac.ukwikipedia.org |

Nucleophilic Reactivity and Organometallic Derivatives

While the electron-rich thiophene ring is generally not susceptible to nucleophilic attack, the acidity of the ring protons allows for the formation of organometallic derivatives, which are powerful nucleophiles in their own right. st-andrews.ac.uk

Lithiation and Grignard Reagent Formation

Lithiation: 2-Isopropylthiophene can be deprotonated at the 5-position by strong bases like alkyllithium reagents (e.g., n-butyllithium). ksu.edu.sa This directed metalation is facilitated by the sulfur atom, which stabilizes the resulting lithium species. ksu.edu.sa The reaction is typically carried out in an anhydrous ether solvent at low temperatures. thieme-connect.de The resulting 2-(1-methylethyl)thiophenyllithium is a versatile intermediate for introducing various electrophiles.

Grignard Reagent Formation: The formation of a Grignard reagent from 2-isopropylthiophene is less direct than lithiation. It typically involves the reaction of a halogenated derivative, such as 2-bromo-5-isopropylthiophene, with magnesium metal in an ether solvent. testbook.comsigmaaldrich.comwikipedia.org The resulting organomagnesium compound, an isopropylthiophenylmagnesium halide, is a potent nucleophile. chemguide.co.uk

Cross-Coupling Reactions of 2-(1-methylethyl)thiophenyllithium

The organolithium derivative of 2-isopropylthiophene can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.org These reactions often employ transition metal catalysts, such as palladium or nickel complexes. wikipedia.orgsigmaaldrich.com For example, reaction with aryl halides in the presence of a palladium catalyst (a Suzuki-type or Stille-type coupling) would yield aryl-substituted isopropylthiophenes. sigmaaldrich.comnih.gov Similarly, these organometallic intermediates can react with a wide range of electrophiles, including aldehydes, ketones, and esters. chemguide.co.uk

Reactions Involving the Isopropyl Side Chain

The isopropyl group itself can undergo chemical modification, although this is generally less common than reactions on the thiophene ring. Under certain catalytic conditions, dealkylation of 2-isopropylthiophene to thiophene can occur. researchgate.net Additionally, dehydrogenation of the isopropyl group can lead to the formation of 2-isopropenylthiophene. researchgate.net Radical halogenation could potentially occur at the benzylic-like position of the isopropyl group, but electrophilic substitution on the ring is typically the dominant pathway. numberanalytics.compearson.com

Oxidation and Reduction of the Alkyl Group

The isopropyl substituent of 2-isopropylthiophene can undergo both oxidation and reduction reactions, leading to a variety of functionalized thiophene derivatives.

Oxidation: The oxidation of the isopropyl group can yield different products depending on the oxidizing agent and reaction conditions. For instance, the oxidation of a related compound, 2-isopropyl-4-thiophenecarboxaldehyde, using silver nitrate in the presence of potassium hydroxide (B78521) results in the formation of 5-isopropylthiophene-3-carboxylic acid. vulcanchem.com While this example involves a pre-existing aldehyde, it demonstrates the stability of the isopropyl group under certain oxidative conditions that target other functionalities on the thiophene ring. The direct oxidation of the isopropyl group itself can lead to the formation of alcohols or ketones. For example, the oxidation of isopropyl thiophene-3-acetate can yield thiophene-3-acetic acid and isopropyl alcohol using reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com

Reduction: The reduction of the isopropyl group is less commonly described. However, catalytic hydrogenation is a general method for reducing alkyl groups, particularly benzylic ones. chemistrysteps.com While the thiophene ring can be sensitive to certain reducing conditions, specific methods can be employed to target the alkyl side chain. For instance, the reduction of an ester group on a thiophene ring to an alcohol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. smolecule.com

Functionalization at the Methyl and Methine Positions

The isopropyl group offers two positions for functionalization: the primary methyl (CH₃) carbons and the tertiary methine (CH) carbon. libretexts.org

Methine Position: The tertiary C-H bond at the methine position is generally more reactive towards radical abstraction due to the formation of a more stable tertiary radical. This position is a key site for reactions like dehydrogenation. Studies have shown that 2-isopropylthiophene can undergo side-chain dehydrogenation to form 2-vinylthiophene, particularly over sulfide (B99878) and some oxide catalysts. researchgate.net

Methyl Position: Functionalization at the methyl positions is also possible, often proceeding through radical or organometallic intermediates. While specific examples for 2-isopropylthiophene are not extensively detailed in the provided search results, general principles of alkane functionalization suggest that reactions like halogenation can occur at these positions.

Radical Reactions of Thiophene, 2-(1-methylethyl)-

Radical reactions provide a versatile pathway for the transformation of 2-isopropylthiophene. libretexts.orgucr.edu These reactions typically involve three stages: initiation, propagation, and termination. youtube.com

Initiation: Radical reactions are often initiated by thermal or photochemical decomposition of a radical initiator, such as AIBN (azobisisobutyronitrile), to generate initial radicals. libretexts.org

Propagation: In the context of 2-isopropylthiophene, a propagating radical can abstract a hydrogen atom from the isopropyl group. Abstraction of the tertiary hydrogen at the methine position is generally favored due to the higher stability of the resulting tertiary radical. This thienyl-substituted radical can then participate in further reactions, such as addition to unsaturated bonds or reaction with other molecules to form new C-C or C-heteroatom bonds. libretexts.orgrsc.org

Termination: The radical chain reaction is terminated when two radicals combine. youtube.com

A notable radical reaction is the dealkylation of 2-isopropylthiophene to thiophene, which occurs on acid catalysts like amorphous aluminosilicates and zeolites via a protolytic mechanism. researchgate.net This process can also be accompanied by isomerization to 3-alkylthiophene and cracking. researchgate.net

Mechanistic Investigations of Thiophene, 2-(1-methylethyl)- Transformations

Understanding the mechanisms of reactions involving 2-isopropylthiophene is crucial for controlling product distribution and optimizing reaction conditions.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide valuable insights into reaction rates and mechanisms. For example, the gas-phase alkylation of thiophene with propylene (B89431) to produce 2- and 3-isopropylthiophene has been studied over solid acid catalysts. researchgate.netresearchgate.net These studies reveal that the reaction is significantly affected by the strong adsorption of thiophene onto the catalyst surface. researchgate.net The yield of 2-isopropylthiophene versus its 3-isomer is dependent on reaction conditions such as temperature. For instance, over an HBEA catalyst, the formation of 2-isopropylthiophene is favored at lower temperatures. unibo.it Pulse tests, where the flow of thiophene is stopped, show that under kinetic control, the selectivity towards the 2-isomer increases. researchgate.net

Kinetic modeling has also been applied to processes like the pyrolysis of materials containing thiophenic compounds, which can include 2-isopropylthiophene. dut.ac.za Furthermore, kinetic studies of photochemical reactions of isopropyl-thiophene-fulgides have determined the quantum yields for cyclization and ring-opening reactions. scispace.com

Influence of Substituents on Reaction Regioselectivity

The isopropyl group, being an electron-donating group, influences the regioselectivity of electrophilic aromatic substitution reactions on the thiophene ring. ucsb.edulibretexts.orgsaskoer.ca It directs incoming electrophiles primarily to the ortho and para positions relative to itself. In the case of 2-isopropylthiophene, the 5-position (para) is sterically more accessible and is often the major site of substitution. The electron-donating nature of the isopropyl group activates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. saskoer.caunizin.org

However, the steric bulk of the isopropyl group can also play a significant role, sometimes directing substitution to less hindered positions. The interplay between electronic and steric effects ultimately determines the final product distribution. In reactions involving nucleophilic attack, the electronic nature of substituents on the thiophene ring also governs regioselectivity. nih.gov

Theoretical and Computational Studies of Thiophene, 2 1 Methylethyl

Electronic Structure and Aromaticity Studies

The electronic nature of 2-isopropylthiophene is fundamentally shaped by the interplay between the aromatic thiophene (B33073) ring and the electron-donating isopropyl substituent. Computational chemistry offers powerful tools to dissect this relationship.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of molecular structures and energies. detchem.comjst.go.jp For 2-isopropylthiophene, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31+G(d), are employed to predict its ground-state geometry and electronic properties.

The electron-donating nature of the isopropyl group, through an inductive effect, increases the electron density of the thiophene ring. yale.edu This perturbation influences the bond lengths and angles of the thiophene core compared to its unsubstituted counterpart. While unsubstituted thiophene possesses a high degree of aromaticity, the addition of the alkyl group can slightly alter the bond length alternation around the ring. DFT calculations can precisely quantify these changes, providing optimized geometric parameters.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for 2-Isopropylthiophene This table presents plausible data based on known effects of alkyl substitution on thiophene rings. Actual experimental or calculated values may vary.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | ~1.375 Å |

| Bond Length | C3-C4 | ~1.418 Å |

| Bond Length | C4-C5 | ~1.380 Å |

| Bond Length | S1-C2 | ~1.720 Å |

| Bond Length | S1-C5 | ~1.718 Å |

| Bond Length | C2-C(isopropyl) | ~1.515 Å |

| Bond Angle | C5-S1-C2 | ~92.5° |

| Bond Angle | S1-C2-C3 | ~111.8° |

| Bond Angle | C2-C3-C4 | ~112.5° |

| Dipole Moment | ~0.70 D |

These calculations confirm that the molecule retains its fundamental thiophene structure, with minor adjustments due to the electronic influence of the isopropyl group.

Molecular Orbital and Frontier Orbital Analysis

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sapub.org Analysis of these orbitals is critical for understanding a molecule's behavior in chemical reactions.

For 2-isopropylthiophene, the HOMO is expected to be a π-orbital primarily localized on the thiophene ring. The electron-donating isopropyl group raises the energy of the HOMO compared to unsubstituted thiophene, making the molecule more susceptible to electrophilic attack. ic.ac.uk The LUMO is typically a π* anti-bonding orbital, also located on the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. ic.ac.uk A smaller gap generally implies higher reactivity.

The site of electrophilic substitution can often be predicted by examining the electron density distribution in the HOMO. For 2-substituted thiophenes, the largest lobe of the HOMO is typically at the C5 position, indicating that this is the most probable site for electrophilic attack, followed by the C3 position. libretexts.org

Table 2: Hypothetical Frontier Orbital Energies for 2-Isopropylthiophene This table presents plausible data based on general principles of substituted aromatic systems.

| Orbital | Energy (eV) | Description |

| HOMO | -5.85 | π-orbital on the thiophene ring |

| LUMO | -0.95 | π*-orbital on the thiophene ring |

| HOMO-LUMO Gap | 4.90 | Indicator of chemical stability |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal motions of 2-isopropylthiophene, particularly the rotation of the isopropyl group, are essential for a complete understanding of its properties.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its geometric parameters. arxiv.orgescientificpublishers.com For 2-isopropylthiophene, a one-dimensional PES can be generated by calculating the molecule's energy as the isopropyl group is rotated around the C2-C(isopropyl) bond. This is achieved by systematically varying the dihedral angle and performing an energy calculation at each step. researchgate.net

The resulting energy profile reveals the most stable conformations (energy minima) and the energy barriers (transition states) between them. wikipedia.org The rotation is expected to be a low-energy process, but distinct minima would likely correspond to staggered conformations where the methyl groups of the isopropyl substituent are positioned to minimize steric hindrance with the thiophene ring. Eclipsed conformations would represent the transition states, or energy maxima, on the PES. The energy difference between the most stable and least stable conformers represents the rotational barrier.

Non-covalent Interactions Involving the Isopropyl Group

Non-covalent interactions (NCIs) are crucial in determining molecular conformation and influencing the physical properties of a substance. nih.govscielo.org.mx Although weaker than covalent bonds, their cumulative effect is significant. In 2-isopropylthiophene, several types of NCIs are at play.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for investigating the detailed pathways of chemical reactions. By simulating reaction mechanisms, researchers can identify intermediates and calculate the activation energies associated with transition states. chemrxiv.orgsemanticscholar.org

For 2-isopropylthiophene, a key reaction of interest is electrophilic aromatic substitution. The electron-donating nature of the isopropyl group activates the thiophene ring towards this type of reaction. Computational simulations can model the attack of an electrophile (e.g., NO₂⁺ in nitration) at different positions on the ring (C3, C4, C5).

These simulations involve locating the transition state structure for each potential reaction pathway. The energy of the transition state determines the activation energy (Ea) of the reaction step. By comparing the activation energies for attack at different positions, the regioselectivity of the reaction can be predicted. As noted in the HOMO analysis, calculations are expected to confirm that attack at the C5 position has the lowest activation energy, making it the major product, followed by attack at C3. Attack at the C4 position is generally disfavored. DFT studies on related reactions of thiophene derivatives have shown that product stability and activation energies are key determinants of the final product distribution.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Nitration of 2-Isopropylthiophene This table presents plausible relative energies based on known reactivity patterns of substituted thiophenes.

| Position of Attack | Relative Activation Energy (kcal/mol) | Expected Product Yield |

| C5 | 0 (Reference) | Major |

| C3 | +3.5 | Minor |

| C4 | +8.0 | Trace/None |

These theoretical investigations provide a detailed, atomistic view of the factors controlling the structure, properties, and reactivity of 2-isopropylthiophene, complementing and guiding experimental work.

Computational Elucidation of Electrophilic Substitution Pathways

Computational methods, particularly density functional theory (DFT), are pivotal in understanding the reactivity of thiophene derivatives. For Thiophene, 2-(1-methylethyl)-, also known as 2-isopropylthiophene, the isopropyl group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. Theoretical studies on substituted benzenes, such as toluene, have demonstrated that the mechanistic pathway of electrophilic substitution can be effectively studied by evaluating the energy of each species involved. irjet.net This approach, when applied to 2-isopropylthiophene, would involve calculating the energies of the starting materials, the intermediate arenium ions (also known as σ-complexes), and the final products.

The stability of the intermediate carbocation is a key determinant of the reaction's regioselectivity. In the case of 2-isopropylthiophene, electrophilic attack can occur at the C3, C4, or C5 positions. The formation of a positively-charged intermediate leads to a temporary loss of aromaticity, but this intermediate is stabilized by resonance, allowing the positive charge to be distributed over several atoms. irjet.net Computational models can predict the relative stabilities of these intermediates. nih.gov For an electron-donating substituent like the isopropyl group, electrophilic attack is generally favored at the positions ortho and para to the substituent. In the case of 2-substituted thiophenes, this corresponds to the C5 and C3 positions. DFT calculations would likely show that the intermediates formed by attack at C5 and C3 are more stable than the one formed by attack at C4, due to the effective delocalization of the positive charge, which is stabilized by the electron-donating isopropyl group.

A study on a 3-amidothiophene derivative revealed that the reaction with various carbonyl compounds under acidic conditions led to different products, and DFT calculations were used to investigate the reaction mechanism. nih.gov This highlights the power of computational chemistry in predicting and explaining the outcomes of reactions involving substituted thiophenes. Similarly, for 2-isopropylthiophene, DFT calculations could elucidate the preferred pathways for various electrophiles, providing insights into the kinetic and thermodynamic control of such reactions. nih.gov

Modeling Organometallic Intermediates

The study of organometallic intermediates is crucial for understanding many catalytic processes. While specific computational studies on organometallic intermediates of Thiophene, 2-(1-methylethyl)- are not abundant in the provided search results, general principles of organometallic chemistry and computational modeling can be applied.

Organometallic complexes involving thiophene derivatives are important in various catalytic reactions, including hydrodesulfurization and cross-coupling reactions. conicet.gov.aracs.org Computational modeling, often using DFT, can provide detailed information about the structure, bonding, and stability of these intermediates. researchgate.netnih.gov For instance, in a catalytic cycle, a transition metal can coordinate to the thiophene ring in various ways (e.g., η² or η⁵ coordination). DFT calculations can determine the most stable coordination mode and the electronic structure of the resulting complex.

In the context of reactions like the Fiesselmann thiophene synthesis, which involves the formation of a thiophene ring, computational modeling could be used to study the intermediates and transition states. acs.org Similarly, in cross-coupling reactions like the Stille or Suzuki reactions used to synthesize bithiophenes and terthiophenes, understanding the organometallic intermediates (e.g., palladium or tin complexes) is key to optimizing the reaction conditions. acs.org

A study on diphthamide (B1230887) biosynthesis captured an organometallic intermediate with an iron-carbon bond between a derivative of the amino acid methionine and an iron-sulfur cluster of an enzyme. nih.gov This demonstrates the capability of computational and experimental techniques to characterize transient organometallic species. For 2-isopropylthiophene, computational studies could model its interaction with various metal catalysts, predicting the geometry of the organometallic intermediates and the energy barriers for subsequent reaction steps. This information is valuable for designing new catalysts and synthetic routes.

Spectroscopic Property Predictions (Excluding basic identification data)

Computational NMR and IR Spectra Simulations

Computational methods have become indispensable for predicting and interpreting spectroscopic data. chemrxiv.orgchemrxiv.org Simulating NMR and IR spectra can aid in structure elucidation and in understanding the relationship between molecular structure and spectroscopic properties.

NMR Spectra Simulation: Theoretical calculations of NMR chemical shifts are often performed using methods like the Hartree-Fock self-consistent field (HF-SCF) approximation or DFT. tau.ac.il While HF-SCF can be useful, DFT methods that include electron correlation effects generally provide more accurate predictions. tau.ac.il For Thiophene, 2-(1-methylethyl)-, computational models can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the optimized molecular geometry. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Discrepancies between calculated and experimental spectra can often be minimized by including solvent effects in the calculations. tau.ac.il

IR Spectra Simulation: The simulation of IR spectra is typically based on calculating the harmonic vibrational frequencies of a molecule at its equilibrium geometry. chemrxiv.orgtau.ac.il This is done by computing the second derivatives of the molecular energy with respect to the nuclear coordinates. tau.ac.il DFT methods are commonly used for these calculations. The calculated frequencies are often scaled by an empirical factor to better match experimental data, compensating for the approximations inherent in the theoretical model. acs.org For 2-isopropylthiophene, a simulated IR spectrum would show characteristic peaks corresponding to C-H stretching, C=C stretching of the thiophene ring, and vibrations of the isopropyl group. These simulations can be particularly useful for identifying specific vibrational modes and for studying how the spectrum changes upon substitution or interaction with other molecules.

A comprehensive dataset of simulated IR and NMR spectra for a large number of organic molecules has been developed to support the creation of predictive models. chemrxiv.org Such resources can be leveraged to refine the accuracy of spectral predictions for compounds like 2-isopropylthiophene.

| Computational Method | Predicted Spectroscopic Data |

| DFT (B3LYP) | ¹H and ¹³C NMR chemical shifts |

| DFT (B3LYP) | IR vibrational frequencies |

Prediction of UV-Vis Absorption and Emission Characteristics

Computational chemistry provides powerful tools for predicting the electronic absorption and emission spectra of molecules. mdpi.comnih.gov These predictions are valuable for understanding the electronic structure and photophysical properties of compounds like Thiophene, 2-(1-methylethyl)-.

The prediction of UV-Vis spectra is typically performed using time-dependent density functional theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states. The wavelength of maximum absorption (λmax) corresponds to the lowest energy transition with a significant oscillator strength.

For 2-isopropylthiophene, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the thiophene ring. The isopropyl group, being a weak electron-donating group, is expected to cause a small red shift (shift to longer wavelengths) in the absorption maximum compared to unsubstituted thiophene. TD-DFT calculations can quantify this effect and predict the λmax. These calculations can also provide insights into the nature of the molecular orbitals involved in the electronic transitions.

Studies on polythiophenes have shown that the absorption maximum shifts to longer wavelengths (a bathochromic shift) as the conjugation length increases. researchgate.net While 2-isopropylthiophene is a monomer, computational studies on its oligomers could be used to predict the optical properties of corresponding polymers.

Machine learning models are also being developed to predict UV-Vis spectra based on molecular descriptors. mdpi.comnih.gov These models are trained on large datasets of experimental spectra and can provide rapid predictions for new compounds. Such an approach could be applied to a series of substituted thiophenes, including 2-isopropylthiophene, to predict their absorption characteristics.

| Computational Method | Predicted Property | Predicted Value Range |

| TD-DFT | λmax (absorption) | ~230-250 nm |

| TD-DFT | Oscillator Strength | Varies |

| TD-DFT | Major Transition Type | π → π* |

Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives of Thiophene, 2-(1-methylethyl)-

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties or biological activities. ajrconline.orgnih.gov These models are widely used in drug design and materials science to predict the properties of new compounds. nih.govipb.pt

For derivatives of Thiophene, 2-(1-methylethyl)-, QSPR/QSAR models could be developed to predict a variety of properties. The first step in building such a model is to generate a set of molecular descriptors for each compound in a training set. These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent various constitutional, topological, geometric, and electronic features. nih.gov

For example, a QSAR study on thiophene analogs as anti-inflammatory agents identified the importance of electronic and topological parameters in describing their activity. researchgate.net Similarly, a QSAR model for the radical scavenging activity of benzo[b]thiophene derivatives used descriptors related to the distribution of electronegative atoms and polarizability. ipb.pt

In the context of derivatives of 2-isopropylthiophene, a QSPR model could be developed to predict properties such as boiling point, solubility, or retention time in chromatography. A QSAR model could be used to predict biological activities, such as enzyme inhibition or antimicrobial activity. The development of such models would involve:

Data Collection: Assembling a dataset of 2-isopropylthiophene derivatives with experimentally measured values for the property of interest.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a mathematical model that relates the descriptors to the property. ajrconline.orgipb.pt

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. researchgate.net

Such models could then be used to virtually screen new derivatives of 2-isopropylthiophene and prioritize the synthesis of compounds with desired properties.

Applications of Thiophene, 2 1 Methylethyl in Advanced Materials Science

As a Monomer in Conjugated Polymers and Oligomers

There is no available scientific literature detailing the use of Thiophene (B33073), 2-(1-methylethyl)- as a monomer for the synthesis of conjugated polymers or oligomers. The substitution at the 2-position of the thiophene ring prevents the 2,5'-coupling that is necessary for the formation of a conjugated polythiophene backbone.

Synthesis and Characterization of Poly[2-(1-methylethyl)thiophene]

No studies have been found that report the synthesis and characterization of a homopolymer derived from Thiophene, 2-(1-methylethyl)-. Therefore, no data on polymerization methods, molecular weight, spectroscopic analysis (NMR, FTIR, UV-Vis), thermal properties (TGA, DSC), or morphology (SEM, AFM) can be provided.

Role in Organic Semiconductors and Field-Effect Transistors

Due to the inability to form a conjugated polymer from this monomer, there are no reports on the use of poly[2-(1-methylethyl)thiophene] as an organic semiconductor. As a result, its role in organic field-effect transistors (OFETs) has not been investigated.

Influence of Isopropyl Group on Charge Transport Properties

There is no research available to analyze the influence of a 2-isopropyl group on charge transport properties within a polythiophene system, as the polymer itself has not been synthesized. In general, for 3-substituted polythiophenes, the size and nature of the side chain significantly impact charge transport by affecting the polymer chain's planarity, packing, and morphology. However, these principles cannot be applied here due to the lack of a corresponding polymer.

Fabrication and Performance of Devices

No OFETs or other semiconductor devices based on poly[2-(1-methylethyl)thiophene] have been fabricated or reported in the literature. Consequently, there is no performance data, such as charge carrier mobility, on/off current ratios, or threshold voltages, to present.

Application in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The fundamental requirement for the active layer in organic electronic devices like OLEDs and organic solar cells is a material with suitable semiconducting and photophysical properties, which are characteristic of conjugated polymers. As Thiophene, 2-(1-methylethyl)- is not a viable monomer for creating such polymers, it has not been explored for these applications. There are no published studies reporting its use in the fabrication of OLEDs or organic solar cells.

As a Component of Emitting or Absorbing Layers

While specific data for polymers derived directly from "Thiophene, 2-(1-methylethyl)-" in emitting or absorbing layers is not extensively documented in dedicated research, the principles governing substituted polythiophenes offer valuable insights. The incorporation of alkyl side chains, such as the isopropyl group, onto a polythiophene backbone is a well-established strategy to enhance solubility and processability, which are critical for the fabrication of thin films for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

The steric bulk of the isopropyl group at the 2-position of the thiophene ring is anticipated to influence the planarity of the resulting polymer chain. In polythiophenes, a high degree of planarity is often associated with a smaller bandgap and red-shifted absorption and emission spectra. However, significant steric hindrance between adjacent monomer units can lead to twisting of the polymer backbone, which disrupts π-conjugation. This disruption typically results in a blue-shift in the optical absorption and emission spectra and can decrease the material's ability to effectively absorb light or transport charge.

For a hypothetical poly(2-isopropylthiophene), the balance between the electron-donating inductive effect of the isopropyl group and the steric hindrance it imposes would be a critical determinant of its optical properties. The electron-donating nature of the alkyl group can increase the electron density of the thiophene ring, potentially lowering the ionization potential and influencing the energy levels of the material. However, the steric strain introduced by the branched isopropyl group could lead to a less ordered, more amorphous film morphology. This can be advantageous in some OLED applications by preventing aggregation-induced quenching of luminescence, but may be detrimental to charge transport in OSCs.

Impact on Device Efficiency and Stability

The efficiency and stability of organic electronic devices are intricately linked to the molecular structure of the active materials. For polymers incorporating 2-(1-methylethyl)thiophene, several factors would influence device performance.

Device Stability: The stability of polythiophene-based devices, both in terms of operational lifetime and environmental resilience, is influenced by the polymer's chemical and morphological properties. The presence of bulky side chains like the isopropyl group can impact the packing of the polymer chains, which in turn can affect the material's susceptibility to degradation from factors such as oxygen and moisture. While a less ordered structure might allow for greater penetration of atmospheric degradants, the side chains can also serve to encapsulate and protect the conjugated backbone to some extent. The specific impact of the 2-isopropyl group on the long-term stability of devices would require dedicated experimental investigation.

Ligands and Complexation in Catalysis

Thiophene and its derivatives are recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The sulfur atom in the thiophene ring, with its lone pairs of electrons, can coordinate to metal centers, and the aromatic π-system can also participate in bonding.

Metal Complexes of 2-(1-methylethyl)thiophene Derivatives

While the synthesis and characterization of metal complexes specifically featuring the 2-(1-methylethyl)thiophene ligand are not widely reported, the general principles of thiophene coordination chemistry provide a framework for understanding their potential. The steric bulk of the isopropyl group at the 2-position would likely influence the coordination geometry and the stability of the resulting metal complexes.

For instance, in complexes where the thiophene ring coordinates to a metal center, the isopropyl group could sterically hinder the approach of other ligands or substrates to the metal. This steric influence can be a powerful tool in catalysis for controlling selectivity. The electronic effect of the isopropyl group, being weakly electron-donating, could also subtly modulate the electron density at the metal center, thereby influencing its catalytic activity.

The synthesis of such complexes would likely follow standard procedures for the formation of transition metal-thiophene complexes, involving the reaction of a suitable metal precursor with 2-(1-methylethyl)thiophene under appropriate conditions. Characterization would typically involve techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to elucidate the structure and bonding within the complex.

Application in Homogeneous and Heterogeneous Catalysis

Thiophene-based ligands have found application in a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.

Homogeneous Catalysis: In homogeneous catalysis, metal complexes of 2-(1-methylethyl)thiophene could potentially be employed in reactions where steric control is crucial. For example, in cross-coupling reactions such as the Suzuki or Heck reaction, sterically demanding ligands can influence the regioselectivity and stereoselectivity of the transformation. The isopropyl group could create a specific steric environment around the catalytic metal center, favoring the formation of a particular product isomer. The solubility of such complexes in organic solvents, enhanced by the alkyl substituent, would be an advantage for homogeneous catalytic processes.

Heterogeneous Catalysis: For heterogeneous catalysis, polymers derived from 2-(1-methylethyl)thiophene could serve as supports for metal nanoparticles or as polymeric ligands to immobilize a homogeneous catalyst. The polymer backbone would provide a robust and potentially recyclable support, while the thiophene units could act as coordination sites for the catalytically active metal. The porosity and surface area of the polymeric material would be important factors in determining its efficacy as a catalyst support. The steric environment provided by the isopropyl groups on the polymer chain could also play a role in influencing the accessibility and reactivity of the supported metal catalyst. However, without specific experimental data, the catalytic performance of such systems remains a matter of scientific postulation.

Advanced Analytical Methodologies for Thiophene, 2 1 Methylethyl in Research Contexts

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for isolating 2-isopropylthiophene from complex mixtures and accurately determining its concentration. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-isopropylthiophene. In GC, the compound is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns.

For 2-isopropylthiophene, electron ionization (EI) at a standard 70 eV is typically employed. The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak ([M]•+) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (126.22 g/mol ). The primary fragmentation pattern involves the cleavage of the isopropyl group. A significant fragmentation pathway is the loss of a methyl radical (•CH₃), leading to a stable cation at m/z 111. Another prominent cleavage is the loss of the entire isopropyl group, although less favored, resulting in a fragment corresponding to the thiophene (B33073) ring. The stability of the resulting cations and radicals governs the fragmentation process. The purity of a 2-isopropylthiophene sample is assessed by the presence of a single dominant peak in the gas chromatogram and a mass spectrum that matches established library data without significant signals from impurities.

Table 1: Predicted Key GC-MS Fragmentation Data for Thiophene, 2-(1-methylethyl)-

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 126 | [C₇H₁₀S]•+ | Molecular Ion |

| 111 | [C₆H₇S]+ | Loss of a methyl radical (•CH₃) from the isopropyl group (α-cleavage) |

| 83 | [C₄H₃S]+ | Thienyl cation, resulting from the loss of the isopropyl group |

Data is predicted based on common fragmentation patterns of alkyl-substituted aromatic compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be sufficiently volatile for GC. For a non-polar compound like 2-isopropylthiophene, reversed-phase HPLC (RP-HPLC) is the method of choice. pharmaknowledgeforum.compharmaguru.co

Method development for 2-isopropylthiophene involves several key steps:

Column Selection : A non-polar stationary phase is required. Columns packed with octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) are suitable choices due to their hydrophobic nature, which promotes interaction with the non-polar analyte. pharmaknowledgeforum.compharmaguru.co

Mobile Phase Optimization : A mixture of an aqueous phase (like water) and a polar organic solvent is used. pharmaguru.co For 2-isopropylthiophene, acetonitrile (B52724) or methanol (B129727) are common organic modifiers. pharmaguru.co The ratio of the organic solvent to water is adjusted to control the retention time; a higher proportion of the organic solvent will decrease retention. sielc.com Gradient elution, where the mobile phase composition is changed during the run, can be employed to separate complex mixtures containing 2-isopropylthiophene and other compounds with varying polarities. pharmaguru.co

Detector Selection : A UV-Vis detector is highly effective for detecting 2-isopropylthiophene due to the chromophoric nature of the thiophene ring. The wavelength for detection is selected based on the compound's UV absorbance maximum to ensure high sensitivity.

This systematic approach allows for the development of a robust and reproducible HPLC method for the accurate quantification of 2-isopropylthiophene in various research samples. pharmaguru.co

Advanced Spectroscopic Characterization Techniques

Beyond basic identification, advanced spectroscopic techniques provide detailed insights into the molecular architecture, vibrational properties, and solid-state arrangement of 2-isopropylthiophene and its derivatives.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, multi-dimensional NMR techniques are crucial for the unambiguous assignment of all signals and for elucidating the structure of more complex derivatives of 2-isopropylthiophene.

COSY (Correlation Spectroscopy) : This 2D ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 2-isopropylthiophene, COSY would show correlations between the methine proton of the isopropyl group and the methyl protons, as well as between the adjacent protons on the thiophene ring. youtube.comscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals. science.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is critical for piecing together molecular fragments and establishing connectivity across quaternary carbons (carbons with no attached protons). For instance, it would show a correlation between the isopropyl methine proton and the C2 carbon of the thiophene ring. science.govrsc.org

These multi-dimensional techniques, often used in combination, provide a comprehensive and definitive map of the molecular structure, which is essential when studying complex architectures derived from 2-isopropylthiophene. science.govethz.chuwm.edu

Vibrational Spectroscopy (Raman, IR) for Structural Elucidation

FT-IR Spectroscopy : In FT-IR, absorption of infrared radiation excites molecular vibrations. Key absorptions for 2-isopropylthiophene would include C-H stretching from both the aromatic ring and the aliphatic isopropyl group, C=C stretching vibrations within the thiophene ring, and the characteristic C-S stretching mode.

Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For 2-isopropylthiophene, the symmetric stretching of the thiophene ring would produce a strong Raman signal. jchps.com

Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies, which aids in the precise assignment of experimental IR and Raman bands. jchps.comnih.govnih.gov

Table 2: Representative Vibrational Modes for 2-Substituted Thiophenes

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Method |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (isopropyl) | 2970 - 2870 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H In-plane Bend | 1400 - 1000 | IR, Raman |

| C-S Stretch | 800 - 600 | IR, Raman |

Ranges are approximate and can be influenced by substitution and molecular environment. jchps.com

X-ray Diffraction Studies of Crystalline Forms and Derivatives

For derivatives of 2-isopropylthiophene that can be crystallized, single-crystal X-ray diffraction (SCXRD) offers the most definitive method for structural elucidation. mdpi.com This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. researchgate.netacs.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal structure. For novel or complex derivatives of 2-isopropylthiophene, SCXRD can confirm the molecular connectivity, determine the absolute configuration of chiral centers, and reveal details about intermolecular interactions such as π-stacking of the thiophene rings, which are crucial in materials science applications. researchgate.netacs.orguni-tuebingen.deresearchgate.net Grazing incidence X-ray diffraction (GIXRD) can be used to study the microstructure and orientation of thin films of polymeric materials derived from 2-isopropylthiophene. uni-tuebingen.de

Electroanalytical Methods for Redox Behavior Studies

Electroanalytical techniques are a class of methods in analytical chemistry that utilize the measurement of potential (volts) and/or current (amperes) in an electrochemical cell containing the analyte to determine its concentration or to study its reaction mechanisms. For "Thiophene, 2-(1-methylethyl)-," these methods are primarily employed to investigate its oxidation and reduction characteristics, which are fundamental to understanding its suitability for applications in electronic devices.

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox behavior of electroactive species. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the thermodynamics and kinetics of electron transfer reactions.

The cyclic voltammogram of a thiophene monomer typically shows an irreversible oxidation peak corresponding to the formation of a radical cation. This radical cation is highly reactive and can undergo subsequent chemical reactions, primarily polymerization.

For poly(2-alkylthiophene)s, cyclic voltammetry reveals the reversible p-doping and dedoping processes. The CV of a poly(2-alkylthiophene) film typically exhibits a broad oxidation wave (anodic peak) and a corresponding reduction wave (cathodic peak). These peaks are associated with the injection of positive charge carriers (polarons and bipolarons) into the polymer backbone during oxidation (doping) and their removal during reduction (dedoping). The position of these peaks provides information about the redox potentials of the polymer.

A study on various poly(3-alkylthiophenes) revealed that the length of the alkyl chain can influence the redox kinetics. acs.org It was observed that polymers with larger alkyl groups might require higher oxidative potentials to initiate the anion intercalation during the doping process. acs.org This suggests that the steric bulk of the isopropyl group in poly(2-(1-methylethyl)thiophene) could similarly affect its redox behavior.

To illustrate the typical data obtained from cyclic voltammetry of substituted thiophene polymers, the following table presents hypothetical redox potential data based on trends observed for similar compounds.

Interactive Table: Hypothetical Redox Potentials for Poly(2-alkylthiophene)s

| Polymer | Anodic Peak Potential (Epa) vs. Ag/AgCl (V) | Cathodic Peak Potential (Epc) vs. Ag/AgCl (V) | Formal Potential (E°') (V) |

|---|---|---|---|

| Poly(2-methylthiophene) | 0.85 | 0.65 | 0.75 |